molecular formula C24H25N3O4S2 B2938759 N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-49-5

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2938759
CAS No.: 851782-49-5
M. Wt: 483.6
InChI Key: GHHDPALCPILRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule known for its distinct structural characteristics and diverse applications. It has piqued the interest of researchers due to its potential utility in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multistep process. Initially, o-toluidine undergoes a sulfonation reaction to form its tosyl derivative. This intermediate reacts with a phenylhydrazine derivative to form a hydrazone, which then undergoes cyclization to produce the pyrazoline ring. The final product is obtained through sulfonamide formation with methanesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production employs similar methodologies, albeit optimized for scale. Key aspects include the efficient handling of reagents, temperature control to maximize yield, and purification techniques like recrystallization to ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation, typically forming sulfone derivatives.

  • Reduction: Reduction reactions can target the pyrazoline ring, leading to a tetrahydropyrazole derivative.

  • Substitution: Various substitution reactions can occur on the phenyl and pyrazoline rings, introducing new functional groups.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions:

  • Oxidized sulfones, reduced tetrahydropyrazoles, and various substituted derivatives, each exhibiting distinct properties and reactivities.

Scientific Research Applications

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific domains:

Chemistry: Serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Has shown promise as a biological probe for studying enzyme activity due to its structural resemblance to certain enzyme inhibitors.

Medicine: Potential therapeutic applications include acting as a precursor for drugs targeting specific pathways implicated in diseases like cancer or inflammation.

Industry: Used in the synthesis of polymers, dyes, and as an additive in certain chemical processes to enhance reaction efficiency.

Mechanism of Action

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects primarily through interaction with specific molecular targets and pathways:

Molecular Targets and Pathways Involved: The compound may interact with enzymes or receptors that recognize sulfonamide or pyrazoline groups, thereby inhibiting or modulating their activity. This can result in altered cellular processes, such as enzyme inhibition leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

  • N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • N-(3-(5-(m-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • N-(3-(5-(phenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

These compounds share core structural elements but differ in the substituents on the phenyl rings, impacting their reactivity and application.

Got other compounds in mind that you'd like me to elaborate on?

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHDPALCPILRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.